

1-Bromo-2,4-difluoro-3-methoxybenzene

molecular weight

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Compound of Interest

Compound Name: 1-Bromo-2,4-difluoro-3-methoxybenzene

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An In-depth Technical Guide to **1-Bromo-2,4-difluoro-3-methoxybenzene** for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-Bromo-2,4-difluoro-3-methoxybenzene**, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, logical synthetic pathways, expected reactivity in key cross-coupling reactions, and the scientific rationale for its application in modern drug discovery.

Core Physicochemical Properties

1-Bromo-2,4-difluoro-3-methoxybenzene is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and a methoxy group. This specific arrangement of electron-withdrawing (halogen) and electron-donating (methoxy) groups dictates its reactivity and utility in organic synthesis.

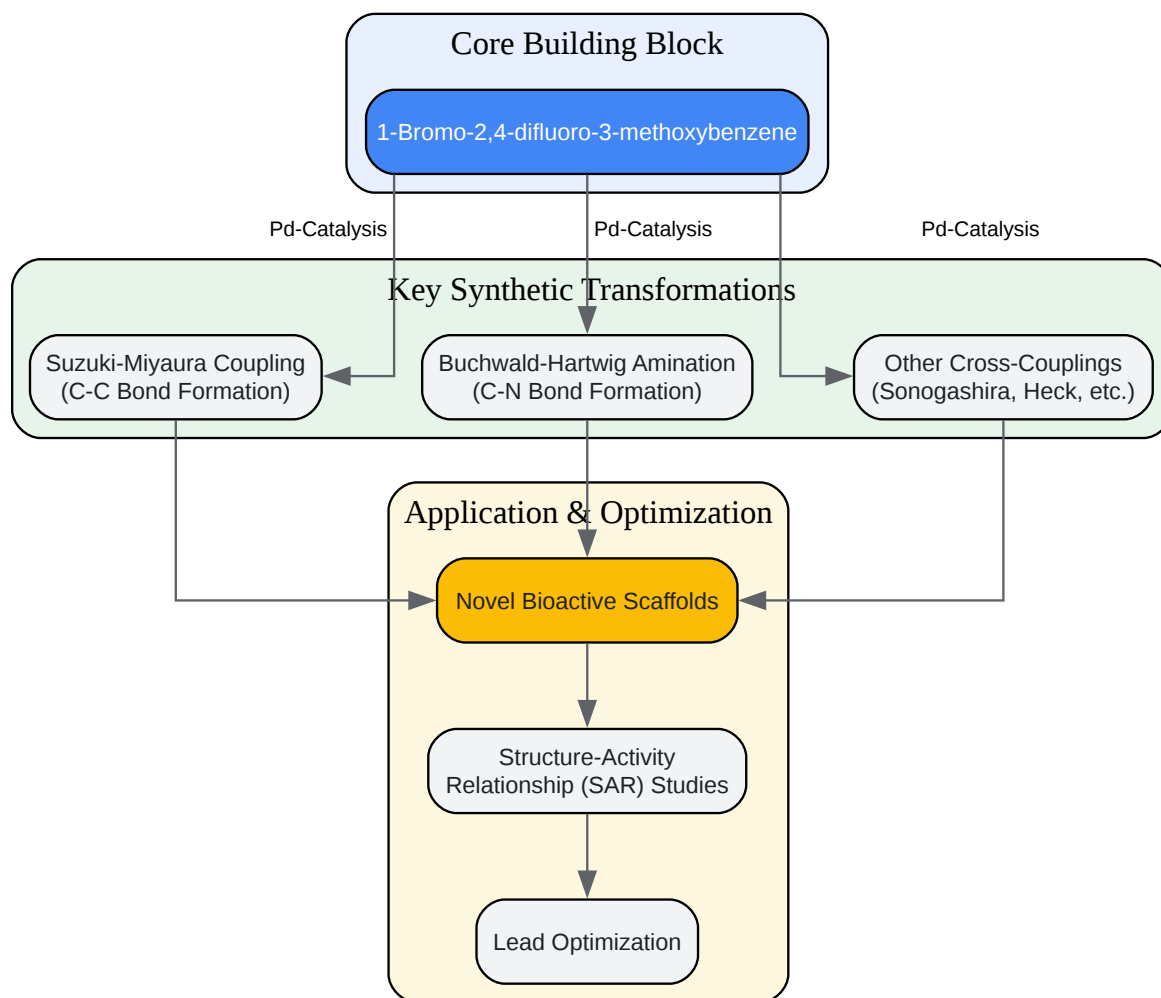
Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrF ₂ O	[1]
Molecular Weight	223.02 g/mol	[2]
CAS Number	221221-00-7	[1]
Physical Form	Solid	[2]
Canonical SMILES	<chem>COC1=C(F)C(Br)=CC=C1F</chem>	[3]

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The **1-bromo-2,4-difluoro-3-methoxybenzene** scaffold offers a unique combination of features valuable to drug development professionals:

- **Metabolic Stability:** The strong carbon-fluorine bonds can block sites of oxidative metabolism, prolonging the half-life of a drug.
- **Modulation of Physicochemical Properties:** The fluorine and methoxy groups can fine-tune the lipophilicity (LogP) and electronic properties of a molecule, which is critical for optimizing cell permeability and target engagement.
- **Synthetic Handle:** The bromine atom serves as a versatile and reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the molecular structure during lead optimization.

The diagram below illustrates the logical flow of utilizing this building block in a typical drug discovery workflow.



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Caption: Workflow for utilizing **1-Bromo-2,4-difluoro-3-methoxybenzene** in drug discovery.

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for **1-Bromo-2,4-difluoro-3-methoxybenzene** are not widely published, a logical and robust route can be proposed based on well-established transformations.

Proposed Synthetic Protocol: Sandmeyer Reaction

A common and effective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. The likely precursor, 2,4-difluoro-3-methoxyaniline, can be subjected to diazotization followed by treatment with a copper(I) bromide salt.

Step-by-Step Methodology:

- Diazotization:
 - Dissolve 2,4-difluoro-3-methoxyaniline (1.0 equiv) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 equiv) at 0-5 °C.
 - Slowly add a solution of sodium nitrite (NaNO_2 , 1.1 equiv) in water, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equiv) in aqueous HBr.
 - Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution is expected.
 - Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete conversion.
- Work-up and Purification:
 - Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer sequentially with aqueous NaOH and brine.
 - Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield **1-Bromo-2,4-difluoro-3-methoxybenzene**.

This procedure is analogous to well-documented syntheses of other brominated aryl compounds from anilines.^[4]

Expected Reactivity in Cross-Coupling Reactions

The bromine atom at the C1 position is the primary site of reactivity for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. **1-Bromo-2,4-difluoro-3-methoxybenzene** is an excellent candidate for this reaction to form biaryl or aryl-alkenyl structures.

Exemplary Protocol (based on analogous reactions):^{[5][6]}

- To an oven-dried flask, add **1-Bromo-2,4-difluoro-3-methoxybenzene** (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
- Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
- Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Purify via column chromatography.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

For the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.

Exemplary Protocol (based on analogous reactions):

- Combine **1-Bromo-2,4-difluoro-3-methoxybenzene** (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K_3PO_4 , 1.4 equiv) in a Schlenk tube.
- Evacuate and backfill with an inert gas.
- Add an anhydrous aprotic solvent such as toluene or dioxane.
- Heat the mixture (e.g., 90-110 °C) until the starting material is consumed.
- Cool, quench with water, and extract the product.
- Purify by column chromatography.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for this specific compound were identified.

However, based on established principles of NMR spectroscopy, a detailed prediction can be made.^{[3][7][8][9][10][11][12]}

^1H NMR

- Methoxy Protons ($-\text{OCH}_3$): A sharp singlet is expected around 3.9-4.1 ppm. The deshielding effect of the oxygen and the aromatic ring places it in this region.
- Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (6.8-7.5 ppm). These would appear as complex multiplets due to coupling with each other ($^3\text{J}_{\text{HH}}$) and with the two fluorine atoms ($^3\text{J}_{\text{HF}}$ and $^4\text{J}_{\text{HF}}$).

^{13}C NMR

- Methoxy Carbon ($-\text{OCH}_3$): A signal is expected around 56-62 ppm.
- Aromatic Carbons: Six distinct signals are expected in the range of 100-165 ppm.
 - C-Br (C1): The carbon directly attached to bromine will be significantly shielded and is expected around 105-115 ppm.

- C-F (C2, C4): These carbons will appear as doublets with large one-bond C-F coupling constants ($^1J_{CF} \approx 240\text{-}260\text{ Hz}$).
- C-O (C3): The carbon attached to the methoxy group will be deshielded, appearing further downfield.
- C-H (C5, C6): These carbons will also show smaller C-F couplings.

^{19}F NMR

- Two distinct signals are expected, likely in the range of -110 to -140 ppm (relative to CFCl_3). [\[13\]](#)[\[14\]](#)
- Each signal would appear as a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons and with the other fluorine atom across the ring.

Safety and Handling

As a laboratory chemical, **1-Bromo-2,4-difluoro-3-methoxybenzene** should be handled with appropriate precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-Bromo-2,4-difluoro-3-methoxybenzene is a strategically designed building block for advanced organic synthesis. Its unique substitution pattern provides a valuable platform for introducing fluorinated methoxy-phenyl motifs into complex molecules. While specific applications in the literature are sparse, its clear potential in palladium-catalyzed cross-coupling reactions makes it a compound of high interest for researchers in drug discovery and materials science seeking to create novel and functionally optimized molecules. The protocols and predictive data presented in this guide offer a solid foundation for its effective use in the laboratory.

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